molecular formula C20H23NO2 B2713636 2-Benzyl-5-butoxy-3,4-dihydroisoquinolin-1-one CAS No. 850905-29-2

2-Benzyl-5-butoxy-3,4-dihydroisoquinolin-1-one

Cat. No. B2713636
M. Wt: 309.409
InChI Key: PTGWDPQBUCRXNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl-5-butoxy-3,4-dihydroisoquinolin-1-one is a chemical compound with the molecular formula C20H23NO21. It is not intended for human or veterinary use and is primarily used for research1.



Synthesis Analysis

The synthesis of 2-Benzyl-5-butoxy-3,4-dihydroisoquinolin-1-one is not explicitly mentioned in the available literature. However, a related compound, 3,4-dihydroisoquinolinone, can be synthesized through N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts2. The reaction conditions for both steps are very mild, and the desired cyclization products could be obtained in good yield2.



Molecular Structure Analysis

The molecular structure of 2-Benzyl-5-butoxy-3,4-dihydroisoquinolin-1-one is defined by its molecular formula, C20H23NO21. Unfortunately, the specific structural details or a graphical representation of the molecule are not available in the retrieved sources.



Chemical Reactions Analysis

Specific chemical reactions involving 2-Benzyl-5-butoxy-3,4-dihydroisoquinolin-1-one are not detailed in the available literature. However, related 3,4-dihydroisoquinolinone derivatives can undergo various reactions, such as N-alkylation and oxidation2.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Benzyl-5-butoxy-3,4-dihydroisoquinolin-1-one are not explicitly mentioned in the available sources. However, its molecular weight is 309.4091.


Scientific Research Applications

Synthesis and Chemical Properties

2-Benzyl-5-butoxy-3,4-dihydroisoquinolin-1-one is structurally related to tetrahydroisoquinoline derivatives, which have diverse applications in chemical synthesis and biological research. A related compound, 1,2,3,4-tetrahydroisoquinoline-1-carbonitriles, serves as a starting material for synthesizing 5,6-dihydropyrrolo[2,1-a]isoquinolines and 1-benzyl-3,4-dihydroisoquinolines. These compounds can be transformed into lamellarin G trimethyl ether and lamellarin U through short reaction sequences, highlighting their potential in synthesizing complex molecules and natural products (Liermann & Opatz, 2008).

Medicinal Chemistry and Biological Applications

Although not directly related to 2-Benzyl-5-butoxy-3,4-dihydroisoquinolin-1-one, the study of tetrahydroisoquinoline derivatives in medicinal chemistry offers insights into potential biological activities. For example, 1-benzyl-1,2,3,4-tetrahydroisoquinoline has been detected as an endogenous amine in mouse brain and parkinsonian CSF, suggesting its role in neurobiological processes and potential as a therapeutic agent in neurodegenerative diseases (Kotake et al., 1995).

Chemical Reactions and Methodologies

The chemical reactivity and versatility of tetrahydroisoquinoline derivatives, such as 2-Benzyl-5-butoxy-3,4-dihydroisoquinolin-1-one, are exemplified in synthetic methodologies. For instance, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline has been used as a tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols, demonstrating the compound's utility in selective chemical transformations (Ouchi et al., 2002).

Potential Applications in Fluorescent Sensing

Derivatives of tetrahydroisoquinoline have been explored for their potential in fluorescent sensing applications. For instance, a fluorescent chemosensor based on 1,8-naphthalimide for detecting cobalt(II) ions in living cells illustrates the application of structurally similar compounds in bioimaging and environmental monitoring (Liu et al., 2019).

Safety And Hazards

The safety and hazards associated with 2-Benzyl-5-butoxy-3,4-dihydroisoquinolin-1-one are not detailed in the available literature.


Future Directions

The future directions for the research and application of 2-Benzyl-5-butoxy-3,4-dihydroisoquinolin-1-one are not specified in the available sources.


Please note that this information is based on the available sources and there may be additional information in other sources not included in this analysis.


properties

IUPAC Name

2-benzyl-5-butoxy-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-2-3-14-23-19-11-7-10-18-17(19)12-13-21(20(18)22)15-16-8-5-4-6-9-16/h4-11H,2-3,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGWDPQBUCRXNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC2=C1CCN(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzyl-5-butoxy-3,4-dihydroisoquinolin-1(2H)-one

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